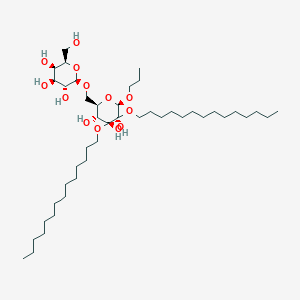

DTLL

Description

Properties

CAS No. |

118203-77-3 |

|---|---|

Molecular Formula |

C43H84O13 |

Molecular Weight |

809.1 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 |

InChI Key |

NWFDRMQWJXDMEE-GUDCTRTJSA-N |

SMILES |

CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |

Other CAS No. |

118203-77-3 |

Synonyms |

3-O-(4-O-galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol DTLL |

Origin of Product |

United States |

Foundational & Exploratory

Dithiothreitol (DTT) in Aqueous Solutions: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent indispensable in numerous applications within life sciences and pharmaceutical development.[1][2] Its primary function is to reduce disulfide bonds in proteins and peptides, preventing the formation of intra- and intermolecular linkages between cysteine residues, thereby maintaining protein stability and function.[2] Despite its widespread use, DTT is notoriously unstable in aqueous solutions, a characteristic that can significantly impact experimental reproducibility and the stability of therapeutic protein formulations. This technical guide provides an in-depth analysis of the factors influencing DTT stability, its degradation pathways, and detailed protocols for assessing its integrity in aqueous solutions.

Factors Affecting DTT Stability

The stability of DTT in aqueous solutions is not absolute and is influenced by a multitude of factors. Understanding these factors is critical for the appropriate preparation, storage, and application of DTT-containing solutions.

pH

The pH of the solution is a dominant factor governing DTT's stability. DTT's reducing power is limited to pH values above 7, as only the negatively charged thiolate form (-S⁻) is reactive.[1] However, this increased reactivity at alkaline pH coincides with a significant decrease in stability.[1][3] The rate of DTT degradation increases rapidly at pH values greater than 7.[1][3] For instance, the half-life of DTT is 40 hours at pH 6.5 but drops to a mere 1.4 hours at pH 8.5 at 20°C. This is because the thiolate form is more susceptible to oxidation.

Temperature

Temperature plays a crucial role in the rate of DTT degradation. As with most chemical reactions, the rate of DTT oxidation increases with temperature.[4] Solutions of DTT are more stable at lower temperatures.[5] For example, at 30°C, significant degradation of DTT is observed after 3 days, with a rapid increase after 5 days.[6] Therefore, it is consistently recommended to store DTT solutions at low temperatures, such as 4°C for short-term use and -20°C for long-term storage, to minimize degradation.[5]

Presence of Metal Ions

Divalent metal cations, particularly copper (II) (Cu²⁺), are potent catalysts for the oxygen-dependent oxidation of DTT, even in trace amounts.[4][7][8] The presence of these metal ions can significantly accelerate the degradation of DTT in solution. To counteract this, the inclusion of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) is highly recommended. EDTA sequesters these metal ions, thereby considerably extending the half-life of DTT in solution.[4][9]

Oxygen

Atmospheric oxygen is the primary oxidizing agent responsible for DTT degradation.[9] The oxidation of DTT is an oxygen-dependent process.[4] To enhance the stability of DTT solutions, it is advisable to degas the buffer and store the solutions under an inert gas atmosphere, such as argon or nitrogen.[4][5]

Buffer Composition

The composition of the buffer can also influence DTT stability. Interestingly, some studies have shown that the choice of buffer can have a more significant impact on stability than other factors. For instance, phosphate buffers have been observed to accelerate the degradation of thiol-based reducing agents.[4]

DTT Degradation Pathway

The primary degradation pathway for DTT in aqueous solutions is oxidation. This process involves the loss of electrons from the thiol groups, leading to the formation of a disulfide bond.

Oxidation and Cyclization

In the presence of an oxidizing agent, such as oxygen, DTT is oxidized. The two thiol groups within the DTT molecule readily form an intramolecular disulfide bond, resulting in a stable, six-membered ring structure known as oxidized DTT or DTT disulfide.[9][10][11] This cyclization is a key feature of DTT's reducing power, as the formation of this stable ring drives the reduction of other disulfide bonds.[10]

The process begins with one of the thiol groups of DTT attacking a disulfide bond, forming a mixed disulfide. The second thiol group of the same DTT molecule then attacks this mixed disulfide, leading to the formation of the cyclic oxidized DTT and the reduced target molecule.

Caption: DTT oxidation pathway.

Quantitative Data on DTT Stability

The following tables summarize the quantitative data on DTT stability under various conditions.

Table 1: Half-life of DTT at Different pH Values (at 20°C)

| pH | Half-life (hours) |

| 6.5 | 40 |

| 7.5 | 4 |

| 8.5 | 1.4 |

Source: Data compiled from multiple sources.[9]

Table 2: Effect of Temperature on DTT Stability

| Temperature (°C) | Observation |

| 4 | Recommended for short-term storage of solutions. |

| 20 | Significant degradation at alkaline pH. |

| 30 | Degradation starts after 3 days, increases rapidly after 5 days. |

Source: Data compiled from multiple sources.[4][5][6]

Experimental Protocols

Accurate assessment of DTT stability is crucial for ensuring experimental consistency and the quality of pharmaceutical formulations. The following are detailed protocols for common methods used to evaluate DTT stability.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method allows for the direct quantification of oxidized DTT, which has a distinct UV absorbance profile compared to its reduced form.

Objective: To determine the concentration of oxidized DTT in a solution as a measure of DTT degradation.

Materials:

-

RP-HPLC system with a UV detector

-

C18 column (e.g., Agilent ZORBAX)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

DTT solution to be analyzed

-

Oxidized DTT standard

Procedure:

-

Sample Preparation: If the DTT solution contains proteins, precipitate the proteins by adding TFA to a final concentration of 1%. Centrifuge to pellet the protein and collect the supernatant for analysis.

-

HPLC Setup:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Set the UV detector to monitor absorbance at 283 nm, the absorbance maximum for oxidized DTT.[5]

-

-

Injection and Separation:

-

Inject a known volume of the prepared sample onto the column.

-

Run a linear gradient of Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.

-

-

Data Analysis:

-

Identify the peak corresponding to oxidized DTT based on its retention time, which should be determined by running an oxidized DTT standard.

-

Integrate the area of the oxidized DTT peak.

-

Calculate the concentration of oxidized DTT in the sample by comparing the peak area to a standard curve generated from known concentrations of the oxidized DTT standard.

-

Caption: RP-HPLC workflow for DTT stability.

UV-Vis Spectrophotometry using Ellman's Reagent

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is a sensitive method for quantifying free sulfhydryl groups. As DTT degrades, the concentration of free sulfhydryl groups decreases, which can be monitored with this assay.

Objective: To determine the concentration of reduced DTT in a solution by measuring the decrease in free sulfhydryl groups over time.

Materials:

-

UV-Vis spectrophotometer

-

Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in a reaction buffer)

-

Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

DTT solution to be analyzed

-

Cysteine or a known concentration of DTT for standard curve

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of known concentrations of a sulfhydryl standard (e.g., cysteine or freshly prepared DTT) in the reaction buffer.

-

To each standard, add the Ellman's Reagent solution and incubate at room temperature for 15 minutes.

-

Measure the absorbance of each standard at 412 nm.

-

Plot the absorbance versus the known sulfhydryl concentration to generate a standard curve.

-

-

Sample Measurement:

-

At various time points during the stability study, take an aliquot of the DTT solution.

-

Dilute the aliquot in the reaction buffer to a concentration that falls within the range of the standard curve.

-

Add the Ellman's Reagent solution to the diluted sample and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

-

Data Analysis:

-

Use the standard curve to determine the concentration of free sulfhydryl groups in the sample at each time point.

-

Plot the concentration of reduced DTT versus time to determine the degradation kinetics.

-

Caption: Ellman's reagent assay workflow.

Conclusion

The stability of DTT in aqueous solutions is a critical parameter that requires careful consideration in research and drug development. Factors such as pH, temperature, the presence of metal ions, and oxygen all contribute to its degradation, primarily through oxidation to a cyclic disulfide. By understanding these factors and employing robust analytical methods such as RP-HPLC and the Ellman's reagent assay, researchers can ensure the integrity of their DTT-containing solutions, leading to more reliable and reproducible results. For applications requiring higher stability, especially at neutral or lower pH, alternative reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) may be considered.[6][12] Proper handling and storage, including refrigeration, the use of chelating agents, and deoxygenation of buffers, are essential practices to maximize the shelf-life and efficacy of DTT in aqueous solutions.

References

- 1. agscientific.com [agscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. api.mountainscholar.org [api.mountainscholar.org]

- 12. Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Dithiothreitol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of Dithiothreitol (DTT), a critical reagent in numerous scientific and pharmaceutical applications. Understanding the solubility of DTT in various solvents is paramount for its effective use in protein chemistry, drug formulation, and molecular biology. This document offers a compilation of quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Dithiothreitol Solubility

Dithiothreitol, also known as Cleland's reagent, is a small-molecule redox reagent essential for reducing disulfide bonds in proteins and other molecules. Its solubility is a key factor influencing its efficacy and application. The solubility of DTT is governed by its molecular structure, which includes two hydroxyl and two thiol groups, allowing for interactions with a range of protic and aprotic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Dithiothreitol in various solvents. It is important to note the significant discrepancy in the reported aqueous solubility of DTT, with values ranging from 50 mg/mL to as high as 1500 mg/mL.[1][2] This variation may be attributable to differences in experimental conditions such as temperature, pH, and the purity of the DTT sample, as well as the methodology employed for solubility determination (e.g., kinetic vs. thermodynamic solubility).

| Solvent | Chemical Class | Solubility (at ambient temperature) |

| Water | Protic | 50 mg/mL[2][3][4], 1500 mg/mL[1] |

| Ethanol | Protic (Alcohol) | Soluble[2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | ≥ 75 mg/mL |

| Acetone | Aprotic, Polar | Soluble[2][3][4] |

| Ethyl Acetate | Aprotic, Moderately Polar | Soluble |

| Chloroform | Aprotic, Nonpolar | Soluble[2][3][4] |

| Diethyl Ether | Aprotic, Nonpolar | Soluble[2][3][4] |

| Acetonitrile | Aprotic, Polar | Soluble |

Experimental Protocol for Determining Dithiothreitol Solubility

This section outlines a detailed methodology for the experimental determination of DTT solubility, based on the principles of the shake-flask method, a widely accepted technique for measuring thermodynamic solubility.

1. Materials and Equipment:

-

Dithiothreitol (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of DTT of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of DTT to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Calculation: Determine the concentration of DTT in the diluted samples from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of DTT in the specific solvent at the experimental temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of Dithiothreitol solubility.

References

A Technical Guide to Dithiothreitol (DTT) in Protein Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Dithiothreitol (DTT), also known as Cleland's reagent, is a cornerstone in protein biochemistry, prized for its potent ability to reduce disulfide bonds.[1][2] This guide provides an in-depth look at the core properties of DTT, its mechanism of action, and its critical applications in research and development, offering a technical resource for laboratory professionals.

Core Properties and Specifications

DTT is a small organosulfur compound whose utility is defined by its chemical and physical characteristics.[2] A summary of its key quantitative properties is provided below, allowing for easy reference in experimental design.

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Formula | C₄H₁₀O₂S₂ | |

| Molecular Weight | 154.25 g/mol | [3][4] |

| Appearance | White crystalline powder | [3][5] |

| Melting Point | 42-44 °C | [3][6] |

| Redox Potential | -0.33 V (at pH 7) | [3][7][8][9] |

| pKa of Thiol Groups | 9.2 and 10.1 | [3][8] |

| Optimal pH Range | > 7.0 | The reducing power is limited at lower pH values.[1][3][8] |

| Solubility | Highly soluble in water, ethanol, and acetone. | [7][8] |

Mechanism of Action: A Two-Step Reduction

The primary function of DTT is to reduce disulfide bonds (-S-S-) in proteins to their corresponding sulfhydryl groups (-SH).[2] This process is crucial for denaturing proteins for analysis, preventing aggregation, and maintaining protein function during purification. The reduction occurs via a two-step thiol-disulfide exchange reaction.

-

Mixed Disulfide Formation: One of DTT's thiol groups attacks the protein's disulfide bond, forming an unstable mixed-disulfide intermediate.[1][10]

-

Intramolecular Cyclization: The second thiol group on DTT then attacks the mixed disulfide, forming a stable, six-membered cyclic disulfide. This reaction is highly favorable and drives the equilibrium towards the reduction of the protein's disulfide bond.[1][3][10]

This efficient, intramolecular cyclization makes DTT a much stronger reducing agent than monothiol compounds like β-mercaptoethanol.[10]

Key Applications in Protein Biochemistry

DTT's versatility makes it an indispensable tool in a wide range of applications.

| Application | Typical Working Concentration | Purpose |

| SDS-PAGE Sample Preparation | 50-100 mM | To fully reduce disulfide bonds, ensuring protein denaturation for accurate separation by molecular weight.[2][8][11][12] |

| Enzyme Activity Preservation | 1-10 mM | To maintain cysteine residues in a reduced state, preserving the catalytic activity of sensitive enzymes.[1][8][9] |

| Preventing Protein Aggregation | 1-10 mM | To prevent the formation of intermolecular disulfide bonds that lead to aggregation during purification and storage.[1][13] |

| Protein Crystallization | 5 mM | To prevent dimerization or oligomerization that can interfere with crystal formation.[14] |

| RNA Isolation | Varies | To inactivate ribonucleases (RNases), which contain disulfide bonds essential for their activity, thereby protecting RNA from degradation.[1] |

Logical Flow: Maintaining a Reducing Environment

The efficacy of DTT lies in its ability to exist in both reduced and oxidized forms, creating a dynamic equilibrium that maintains a reducing environment for proteins in solution.

Experimental Protocols

Proper preparation and handling of DTT are critical for experimental success. DTT is not stable in solution and is susceptible to air oxidation, especially at pH values above 7.[3][7] Therefore, it is highly recommended to prepare DTT solutions fresh for each use.[7][8]

Protocol 1: Preparation of a 1 M DTT Stock Solution

Materials:

-

Dithiothreitol (DTT), solid powder

-

High-purity, deionized water

-

Sterile microcentrifuge tubes

-

Sterile filter (0.22 µm) and syringe

Procedure:

-

Weigh out 1.55 g of DTT powder.[7]

-

Dissolve the powder in 10 mL of high-purity deionized water to achieve a final concentration of 1 M.[7]

-

Sterilize the solution by passing it through a 0.22 µm filter. Do not autoclave DTT solutions , as heat can cause degradation.[8]

-

Dispense the solution into single-use aliquots in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C. Once thawed, an aliquot should not be refrozen.[5][7][8]

Protocol 2: Protein Sample Preparation for Reducing SDS-PAGE

This workflow outlines the standard procedure for reducing and denaturing protein samples prior to electrophoresis.

Detailed Steps:

-

To your protein solution, add a concentrated SDS-PAGE loading buffer (e.g., 6x) to achieve a 1x final concentration.[12]

-

From a freshly thawed 1 M DTT stock, add the required volume to reach a final concentration between 50 mM and 100 mM.[10][11][12]

-

Vortex the sample gently to mix.

-

Heat the sample at 85-95°C for 5 minutes to facilitate denaturation and reduction.[12] Note: Avoid boiling (100°C) as it can lead to protein degradation.[11]

-

After heating, briefly centrifuge the tube to collect the contents.

-

The sample is now ready to be loaded onto a polyacrylamide gel for electrophoresis.[12]

Stability and Storage Considerations

Solid DTT is hygroscopic and sensitive to heat and air oxidation.[7][8] It should be stored desiccated at 2-8°C under an inert gas for long-term stability (up to 3 years).[7]

DTT solutions are significantly less stable. The half-life of DTT at 20°C is 40 hours at pH 6.5 but drops to just 1.4 hours at pH 8.5.[3] The presence of metal ions can catalyze oxidation; this can be mitigated by including a chelating agent like EDTA in the buffer.[3] For this reason, stock solutions should always be stored frozen in single-use aliquots.[8]

Conclusion

Dithiothreitol is a powerful and versatile reducing agent that is fundamental to a vast array of techniques in protein biochemistry. Its ability to efficiently reduce disulfide bonds is critical for protein analysis, purification, and the preservation of biological activity. A thorough understanding of its properties, mechanism, and proper handling, as outlined in this guide, is essential for achieving reliable and reproducible experimental outcomes in research and drug development.

References

- 1. agscientific.com [agscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. D8070-100g | Dithiothreitol (DTT) Biotrend [biotrend.com]

- 6. DL-Dithiothreitol | 3483-12-3 [chemicalbook.com]

- 7. agscientific.com [agscientific.com]

- 8. shop.neofroxx.com [shop.neofroxx.com]

- 9. interchim.fr [interchim.fr]

- 10. broadpharm.com [broadpharm.com]

- 11. Gel Electrophoresis Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. abioreagents.com [abioreagents.com]

- 13. nbinno.com [nbinno.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

Dithiothreitol (DTT): A Technical Guide to its Role in Preventing Protein Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein aggregation is a critical challenge in the fields of biotherapeutics, diagnostics, and life science research, impacting product efficacy, safety, and shelf-life. A key mechanism driving aggregation is the formation of improper disulfide bonds between protein molecules. Dithiothreitol (DTT), a potent reducing agent, is a widely utilized tool to mitigate this issue. This technical guide provides an in-depth exploration of DTT's mechanism of action, its application in preventing protein aggregation, detailed experimental protocols for its use, and a critical discussion of its limitations. By maintaining cysteine residues in a reduced state, DTT can effectively prevent the formation of intermolecular disulfide bonds that lead to aggregation. However, its application requires careful consideration, as the reduction of essential intramolecular disulfide bonds can destabilize certain proteins and paradoxically promote aggregation. This guide serves as a comprehensive resource for researchers aiming to leverage DTT for enhanced protein stability.

The Core Challenge: Disulfide Bonds and Protein Aggregation

Proteins, particularly those rich in cysteine residues, are susceptible to oxidation, which can lead to the formation of disulfide bonds (S-S). These bonds can be categorized into two types:

-

Intramolecular Disulfide Bonds: These form between two cysteine residues within the same polypeptide chain and are often crucial for maintaining the correct three-dimensional structure and stability of the protein.

-

Intermolecular Disulfide Bonds: These form between cysteine residues on different protein molecules, linking them together into covalent, often insoluble, aggregates.[1][2] This is a common pathway for protein inactivation and precipitation during manufacturing, storage, and handling.

Uncontrolled formation of intermolecular disulfide bonds is a primary cause of aggregation for many therapeutic proteins, such as monoclonal antibodies, and is a major focus for formulation and development scientists.

Mechanism of Action: How DTT Prevents Aggregation

Dithiothreitol, also known as Cleland's reagent, is a small-molecule redox reagent that effectively reduces disulfide bonds back to their constituent thiol groups (-SH).[1] Its efficacy stems from its high propensity to form a stable six-membered ring in its oxidized state, which drives the reduction reaction to completion.[1]

The process occurs via a two-step thiol-disulfide exchange reaction:

-

One of DTT's thiol groups reacts with the protein's disulfide bond, forming a transient mixed disulfide intermediate.

-

The second thiol group of the same DTT molecule then attacks this intermediate, forming a stable, oxidized DTT ring and releasing the protein with its cysteine residues now in the reduced state.

By maintaining a pool of reduced cysteine residues, DTT effectively prevents the formation of the intermolecular disulfide linkages that lead to aggregation.[1][2]

Caption: Mechanism of DTT in preventing disulfide-linked aggregation.

Quantitative Data on DTT's Efficacy and Application

The effectiveness of DTT is highly dependent on its concentration, the specific protein, and the environmental conditions such as pH and temperature.

General Usage Concentrations

The following table summarizes typical concentration ranges for DTT in various applications.

| Application | Typical DTT Concentration | Purpose | Reference |

| Protein Storage/Purification | 0.1 - 2 mM | Maintain reduced cysteines, prevent intermolecular S-S bonds. | [3][4] |

| Preventing Aggregation | 1 - 10 mM | Actively prevent the formation of disulfide-linked aggregates. | [1] |

| Full Protein Denaturation | 50 - 100 mM | Complete reduction of all accessible disulfide bonds (e.g., for SDS-PAGE). | [1] |

Case Study: DTT Prevents Hen Egg-White Lysozyme (HEWL) Aggregation

Under alkaline conditions (pH 12.2), hen egg-white lysozyme (HEWL) is prone to forming non-native intermolecular disulfide bonds, leading to aggregation. A study demonstrated that the inclusion of DTT from the start of incubation can prevent this aggregation pathway.

| Condition (HEWL at pH 12.2) | Observation | Interpretation | Reference |

| Control (No DTT) | Significant aggregation observed. | Formation of non-native intermolecular disulfide bonds drives aggregation. | [5][6] |

| With DTT (from t=0) | Growth of aggregates was significantly abolished. | DTT keeps cysteine residues reduced, preventing the initiation of disulfide-mediated aggregation. | [5][6] |

A Critical Consideration: When DTT Induces Aggregation

While DTT is invaluable for preventing aggregation mediated by intermolecular disulfide bonds, its application is not without risks. For proteins where intramolecular disulfide bonds are essential for maintaining a stable tertiary structure, DTT can act as a denaturant, leading to aggregation.

By reducing these critical structural bonds, DTT can cause the protein to unfold, exposing hydrophobic regions that then drive aggregation through non-covalent interactions.

Case Study: DTT Induces Whey Protein Isolate (WPI) Aggregation

A study on whey protein isolate (WPI) demonstrated that the addition of DTT under heating conditions lowered the temperature at which aggregation begins.

| Condition (WPI at pH 7) | Aggregation Onset Temperature | Interpretation |

| Control (No DTT) | ~75°C | The native structure, stabilized by intramolecular disulfide bonds, resists thermal aggregation to a certain point. |

| With 2 mM DTT | ~65°C | DTT reduces structural disulfide bonds, destabilizing the protein and making it more susceptible to heat-induced unfolding and aggregation. |

This paradoxical effect underscores the importance of understanding the specific structural role of disulfide bonds in the target protein before employing DTT as a stabilizing agent.

Caption: Logical workflow for considering DTT as an anti-aggregation agent.

Experimental Protocol: Thioflavin T (ThT) Assay to Measure Aggregation

The Thioflavin T (ThT) assay is a standard method for quantifying the formation of amyloid-like fibrillar aggregates. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of such aggregates. This protocol can be adapted to test the efficacy of DTT in preventing aggregation.

Workflow

Caption: Experimental workflow for a Thioflavin T (ThT) aggregation assay.

Detailed Methodology

-

Reagent Preparation:

-

Aggregation Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4). Filter through a 0.22 µm filter.

-

Protein Stock: Prepare a concentrated stock of the protein of interest in the aggregation buffer. Centrifuge the solution (e.g., at 20,000 x g for 10 min at 4°C) to remove any pre-existing aggregates. Determine the concentration of the supernatant.

-

DTT Stock Solution: Prepare a 1 M stock solution of DTT in sterile, deionized water. Prepare fresh or store aliquots at -20°C.

-

ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in the aggregation buffer. Protect from light and store at 4°C.

-

-

Aggregation Assay Setup (96-well black, clear-bottom plate):

-

For a final volume of 100 µL per well:

-

Control Wells: Add protein to the desired final concentration (e.g., 10 µM) and adjust the volume with aggregation buffer.

-

Test Wells: Add protein to the same final concentration. Add the desired final concentration of DTT (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM) from the stock solution. Adjust the volume with aggregation buffer.

-

Blank Wells: Include wells with buffer and ThT only for background subtraction.

-

-

-

Inducing and Monitoring Aggregation:

-

Seal the plate to prevent evaporation.

-

Place the plate in a plate reader with temperature control (e.g., 37°C) and shaking capabilities.

-

Program the plate reader to take fluorescence readings at set intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-48 hours).

-

Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all experimental readings.

-

Plot the fluorescence intensity as a function of time for each condition.

-

Compare the aggregation kinetics (lag time, slope) of the DTT-treated samples to the control. A successful prevention of aggregation will result in a significantly lower fluorescence signal in the DTT-treated wells compared to the control.

-

Conclusion

Dithiothreitol is a powerful and essential tool in the arsenal of researchers and drug development professionals for controlling protein aggregation. Its ability to reduce disulfide bonds makes it highly effective at preventing aggregation that is driven by the formation of incorrect intermolecular disulfide linkages. However, this technical guide highlights the critical, context-dependent nature of DTT's effects. A thorough understanding of the target protein's structure, particularly the role of its native disulfide bonds, is paramount. When applied judiciously, DTT is an invaluable excipient for enhancing protein stability, improving purification yields, and ensuring the quality and efficacy of protein-based products. Conversely, improper use can lead to protein destabilization and aggregation. Therefore, a careful, empirical approach, guided by the principles outlined herein, is essential for the successful application of dithiothreitol.

References

- 1. agscientific.com [agscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. Will 5mM DTT break existing disulfide bonds? - Protein Expression and Purification [protocol-online.org]

- 4. researchgate.net [researchgate.net]

- 5. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates | PLOS One [journals.plos.org]

Unlocking New Dimensions in Cell Culture: A Technical Guide to the Novel Applications of Dithiothreitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiothreitol (DTT), a small-molecule redox reagent, is a cornerstone of cell biology and biochemistry, widely recognized for its potent ability to reduce disulfide bonds in proteins.[1][2][3] Traditionally utilized for applications such as protein denaturation in electrophoresis, preserving enzyme activity, and preventing protein aggregation, recent investigations have begun to unveil a broader, more nuanced role for DTT in cell culture.[2] This technical guide delves into both the established and emerging applications of DTT, providing detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways to empower researchers in leveraging this versatile tool for novel discoveries.

While the core function of DTT revolves around the disruption of disulfide bonds through a thiol-disulfide exchange reaction, the downstream cellular consequences of this action are complex and context-dependent.[2] This guide will explore how this fundamental mechanism can be harnessed to induce specific cellular states, such as endoplasmic reticulum (ER) stress, and to probe intricate signaling networks. Furthermore, we will touch upon novel, albeit less documented, areas where DTT shows potential, including its use as a mucolytic agent in specialized cell culture systems.

Core Applications and Methodologies

The utility of DTT in cell culture is primarily dictated by its concentration and the duration of exposure. Below, we detail the protocols for its most well-established applications.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

One of the most powerful applications of DTT in cell culture is the induction of ER stress. By disrupting disulfide bond formation, DTT leads to the accumulation of unfolded or misfolded proteins in the ER lumen, thereby activating the Unfolded Protein Response (UPR).[1][4] The UPR is a complex signaling network aimed at restoring ER homeostasis but can trigger apoptosis or autophagy if the stress is prolonged or severe.[1][5]

Quantitative Data on DTT-Induced ER Stress:

| Cell Line | DTT Concentration | Incubation Time | Observed Effect | Reference |

| EA.hy926 | 2 mM | 24 hours | Significant upregulation of ER stress markers (BiP, CHOP, GRP94, ATF-4) | [6] |

| SH-SY5Y | 3 mM | 4 hours | Activation of transglutaminase 2 (TGase2) | [5] |

| HLE-B3 | 3 mM | 4 hours | Activation of TGase2 | [5] |

| Yeast (S. cerevisiae) | 2.0 - 2.5 mM | N/A | UPR activation, growth inhibition in sensitive strains | [7] |

Experimental Protocol: Induction of ER Stress in Mammalian Cells

This protocol is adapted from studies inducing ER stress in various mammalian cell lines.[5][6]

Materials:

-

Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

Dithiothreitol (DTT) stock solution (e.g., 1 M in sterile water, freshly prepared)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., RNA extraction kit, protein lysis buffer, antibodies for Western blotting)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to 70-80% confluency.

-

Prepare fresh DTT working solutions by diluting the stock solution in complete culture medium to the desired final concentration (typically 2-5 mM).

-

Remove the existing culture medium from the cells and wash once with sterile PBS.

-

Add the DTT-containing medium to the cells.

-

Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C in a 5% CO₂ incubator.

-

Following incubation, proceed with downstream analysis. For example:

-

RNA analysis: Wash cells with PBS, lyse, and extract RNA to analyze the expression of UPR target genes (e.g., BIP, CHOP, XBP1s) via RT-qPCR.

-

Protein analysis: Wash cells with PBS, lyse in an appropriate buffer, and analyze protein expression or phosphorylation status (e.g., p-PERK, p-eIF2α, cleaved caspase-3) by Western blotting.

-

Logical Workflow for ER Stress Induction and Analysis

Modulation of Cell Viability and Induction of Apoptosis

At higher concentrations or with prolonged exposure, DTT-induced ER stress can overwhelm the cell's adaptive capacity and trigger apoptosis.[7] This makes DTT a useful tool for studying the mechanisms of ER stress-mediated cell death. The cytotoxic effects of DTT are cell-type specific.

Quantitative Data on DTT Cytotoxicity:

| Cell Line | DTT Concentration | Incubation Time | Effect on Cell Viability | Reference |

| HeLa | 3.2 mM | 12 hours | Reversible morphological changes | [7] |

| HeLa | 6.4 mM | 12 hours | Irreversible morphological changes (rounded cells) | [7] |

| Hep3B | 10, 50, 100, 200 µM | 24 hours | Decreased cell death in the presence of Arsenic trioxide (ATO) | [8] |

| Primary Rat Hepatocytes | 25, 50, 100, 250, 500 µM | 1 and 3 hours | Increased viability after cryopreservation | [9] |

| HepG2 | 25, 50, 100, 250, 500 µM | 1 and 3 hours | Increased viability after cryopreservation | [9] |

Novel and Emerging Applications

Beyond its classical roles, DTT is being explored in more specialized contexts.

Mucolytic Agent in Sputum Cell Culture

In the study of respiratory diseases, obtaining viable cells from viscous sputum samples is a significant challenge. DTT has emerged as an effective mucolytic agent, breaking down the disulfide bonds in the mucin proteins that give mucus its gel-like consistency.[9][10] This liquefaction releases trapped cells, allowing for their isolation and subsequent culture and analysis.

Experimental Protocol: Sputum Processing with DTT for Cell Isolation

This protocol is a general guideline based on methods for processing sputum for cytological analysis.[10]

Materials:

-

Sputum sample

-

Phosphate-buffered saline (PBS)

-

DTT solution (e.g., 0.1% in PBS, freshly prepared)

-

Cell strainer (e.g., 40-100 µm)

-

Centrifuge

-

Culture medium appropriate for the cells of interest

Procedure:

-

Select purulent or mucoid portions of the sputum sample and transfer to a sterile tube.

-

Add a volume of 0.1% DTT solution equal to 2-4 times the volume of the sputum plug.

-

Vortex or rock the sample for 15-30 minutes at room temperature to liquefy the mucus.

-

Add an equal volume of PBS to dilute the sample and stop the DTT reaction.

-

Filter the cell suspension through a cell strainer to remove remaining mucus and debris.

-

Centrifuge the filtered suspension (e.g., at 300-500 x g for 10 minutes) to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in fresh culture medium.

-

Perform a cell count and viability assessment (e.g., using trypan blue).

-

Plate the cells at the desired density for culture and downstream experiments.

Crosstalk with Other Pathways

The UPR does not operate in isolation. DTT-induced ER stress can engage in significant crosstalk with other critical cellular pathways, including apoptosis, autophagy, and inflammatory signaling (e.g., NF-κB). [1][11]

-

Apoptosis: Prolonged UPR activation, particularly through the PERK-ATF4-CHOP and IRE1α-JNK axes, can lead to the upregulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, ultimately committing the cell to apoptosis. [1][12]* Autophagy: The UPR can induce autophagy as a pro-survival mechanism to clear aggregated proteins and damaged organelles. The PERK-eIF2α-ATF4 pathway is a key initiator of this response. [8][11]* NF-κB Signaling: The IRE1α branch of the UPR can activate the NF-κB pathway through its interaction with TRAF2, linking ER stress to inflammatory and immune responses. [9] Crosstalk between UPR and Apoptosis/Autophagy

Areas for Future Investigation

While this guide has detailed several key applications of DTT, its potential in other areas of cell culture remains largely unexplored in the published literature. Further research is warranted to investigate the utility of DTT in:

-

Modulating Cell Adhesion and Migration: By altering the conformation of cell surface receptors and extracellular matrix proteins, DTT could potentially be used to study and manipulate cell-cell and cell-matrix interactions.

-

Directed Stem Cell Differentiation: The redox state of cells is known to influence stem cell fate. DTT could be a valuable tool for directing the differentiation of pluripotent or multipotent stem cells into specific lineages.

-

Mechanotransduction: DTT's ability to alter protein structure could be employed to investigate how cells sense and respond to mechanical cues from their environment.

-

Enhancing Viral Transduction: By potentially modifying viral envelope proteins or host cell surface receptors, DTT might be used to improve the efficiency of viral gene delivery.

-

Cellular Reprogramming: The significant cellular stress and remodeling induced by DTT could potentially influence the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) or other cell types.

Conclusion

Dithiothreitol is a multifaceted tool in the cell biologist's arsenal. While its traditional applications remain indispensable, a deeper understanding of its effects on cellular signaling pathways is paving the way for more sophisticated and novel uses. This guide provides a framework for researchers to not only utilize DTT in established protocols but also to explore its potential in new and exciting areas of cell culture research. As our understanding of the intricate interplay between the cellular redox environment and complex biological processes continues to grow, so too will the innovative applications of DTT.

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. dot | Graphviz [graphviz.org]

- 3. m.youtube.com [m.youtube.com]

- 4. biorxiv.org [biorxiv.org]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. elifesciences.org [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. mdpi.com [mdpi.com]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. The role of MAPK signalling pathways in the response to endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.illinois.edu [experts.illinois.edu]

The Core Principles of Disulfide Bond Reduction by Dithiothreitol (DTT): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational principles governing the reduction of disulfide bonds by dithiothreitol (DTT), a cornerstone reagent in life sciences research. This document details the mechanism of action, optimal reaction conditions, and practical applications of DTT, with a focus on methodologies relevant to protein chemistry and drug development.

Introduction to Dithiothreitol (DTT)

Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent widely utilized to cleave disulfide bonds in proteins and other biological molecules.[1] Its efficacy lies in its high propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation, driving the reduction of target molecules.[2] This property makes DTT an invaluable tool for a multitude of applications, including protein denaturation for electrophoresis, preservation of enzyme activity, prevention of protein aggregation, and RNA isolation.[1]

Mechanism of Disulfide Bond Reduction

The reduction of a disulfide bond by DTT proceeds via a two-step thiol-disulfide exchange reaction. This intramolecular cyclization of DTT is the key to its high reducing potential.

The process can be summarized as follows:

-

Formation of a Mixed Disulfide Intermediate: One of the thiol groups of DTT attacks the disulfide bond of the target protein, forming a transient mixed disulfide intermediate. This initial reaction is reversible.

-

Intramolecular Cyclization and Release of Reduced Protein: The second thiol group of the same DTT molecule then attacks the sulfur atom of the mixed disulfide, leading to the formation of a stable, oxidized, cyclic form of DTT (a six-membered ring). This intramolecular reaction is highly favorable and drives the equilibrium towards the complete reduction of the protein's disulfide bond.[1][3]

Quantitative Data and Optimal Conditions

The efficiency of DTT as a reducing agent is influenced by several factors, including pH, temperature, and concentration. The following tables summarize key quantitative data for the effective use of DTT.

Table 1: Physicochemical Properties of DTT

| Property | Value | Reference |

| Molecular Weight | 154.25 g/mol | [4] |

| Redox Potential (at pH 7) | -0.33 V | [2][5] |

| pKa of Thiol Groups | 9.2 and 10.1 | |

| Optimal pH Range | > 7.0 (optimally 7.1 - 8.0) | [2] |

| Solubility in Water | High (freely soluble) | [5] |

Table 2: Recommended Working Concentrations of DTT for Various Applications

| Application | Recommended Concentration | Reference |

| Maintaining Proteins in a Reduced State | 1 - 10 mM | [3][6] |

| Complete Protein Reduction for Electrophoresis (SDS-PAGE) | 10 - 100 mM | [3][4] |

| Reduction and Alkylation for Mass Spectrometry | 5 - 10 mM | [7] |

| Maintaining Enzyme Activity | 0.1 - 2 mM | [8][9] |

Table 3: DTT Stability and Storage

| Condition | Stability | Reference |

| Lyophilized Powder (at 2-8°C, desiccated) | Up to 3 years | [5] |

| Stock Solution (at -20°C, aliquoted) | Up to 12 months | [4][6] |

| At Room Temperature (solid) | Stable for a few days | [6] |

| At 30°C (solid) | Degradation starts after 3 days | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving DTT are provided below. It is crucial to prepare DTT solutions fresh for optimal activity.[1]

General Protocol for Protein Disulfide Bond Reduction for Functional Assays

This protocol is suitable for reducing disulfide bonds in a purified protein preparation to study the functional impact of the reduced state.

Materials:

-

Purified protein solution in a suitable buffer (e.g., PBS, Tris, HEPES)

-

1 M DTT stock solution (freshly prepared in deionized water)

-

Reaction buffer (pH 7.5 - 8.0)

Procedure:

-

Prepare Protein Sample: Dilute the protein to the desired final concentration in the reaction buffer.

-

Add DTT: Add the 1 M DTT stock solution to the protein sample to achieve a final concentration of 1-10 mM. The exact concentration may need to be optimized depending on the protein and the number of disulfide bonds.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 15-30 minutes.[3] Longer incubation times or higher temperatures may be required for proteins with less accessible disulfide bonds.

-

Removal of Excess DTT (Optional): If DTT interferes with downstream applications, it can be removed by dialysis, gel filtration (desalting columns), or buffer exchange.

-

Functional Assay: Proceed with the planned functional assay immediately after reduction.

Protocol for Maintaining Enzyme Activity

This protocol describes the use of DTT to prevent the oxidation of free sulfhydryl groups, which can be critical for maintaining the catalytic activity of certain enzymes.

Materials:

-

Enzyme stock solution

-

Assay buffer appropriate for the enzyme

-

1 M DTT stock solution (freshly prepared)

Procedure:

-

Prepare Assay Buffer with DTT: Add the 1 M DTT stock solution to the enzyme assay buffer to a final concentration of 0.1-2 mM.[8] The optimal concentration should be determined empirically for each enzyme.

-

Enzyme Preparation: If the enzyme is not already in a reducing environment, it can be pre-incubated with the DTT-containing buffer for a short period (e.g., 10-15 minutes) on ice before starting the assay.

-

Enzyme Assay: Perform the enzyme activity assay according to the established protocol using the DTT-containing buffer for all dilutions and reaction mixtures.

Protocol for Protein Reduction and Alkylation for Mass Spectrometry

This protocol is a standard procedure for preparing protein samples for proteomic analysis by mass spectrometry. Reduction with DTT is followed by alkylation to permanently prevent the re-formation of disulfide bonds.

Materials:

-

Protein sample in a suitable lysis buffer (e.g., containing urea or guanidinium hydrochloride)

-

1 M DTT stock solution (freshly prepared)

-

Iodoacetamide (IAA) or Iodoacetic Acid (IAA) solution (light-sensitive, prepare fresh)

-

Ammonium bicarbonate buffer (50 mM, pH ~8)

Procedure:

-

Reduction:

-

To the protein sample, add DTT to a final concentration of 5-10 mM.

-

Incubate at 56-60°C for 30-60 minutes.[7]

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add iodoacetamide to a final concentration of 15-20 mM (a 2-4 fold molar excess over DTT).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching (Optional): The alkylation reaction can be quenched by adding a small amount of DTT.

-

Downstream Processing: The sample is now ready for enzymatic digestion (e.g., with trypsin) followed by mass spectrometry analysis.

Signaling Pathway: The Thioredoxin System

Disulfide bond reduction is a critical mechanism in cellular signaling, often mediated by the thioredoxin (Trx) system. This system plays a key role in regulating the activity of various proteins by controlling the redox state of their cysteine residues. DTT, in a research setting, can mimic the action of endogenous reducing agents like thioredoxin.

The thioredoxin system consists of three main components:

-

Thioredoxin (Trx): A small, ubiquitous protein with a conserved -Cys-Gly-Pro-Cys- active site that directly reduces disulfide bonds in target proteins.

-

Thioredoxin Reductase (TrxR): An enzyme that reduces oxidized Trx in an NADPH-dependent manner.

-

NADPH: The ultimate source of reducing equivalents for the system.

Conclusion

Dithiothreitol remains an indispensable reagent in the toolkit of researchers and scientists in drug development. Its robust and well-characterized ability to reduce disulfide bonds provides a reliable method for manipulating protein structure and function. A thorough understanding of its mechanism, optimal usage conditions, and appropriate experimental protocols, as outlined in this guide, is paramount for achieving reproducible and meaningful scientific results. By adhering to these foundational principles, researchers can effectively harness the power of DTT to advance their investigations into complex biological systems.

References

- 1. agscientific.com [agscientific.com]

- 2. interchim.fr [interchim.fr]

- 3. broadpharm.com [broadpharm.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. agscientific.com [agscientific.com]

- 6. shop.neofroxx.com [shop.neofroxx.com]

- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 8. researchgate.net [researchgate.net]

- 9. Catalysis Research | Effect of Different Additives on the Structure and Activity of β-Galactosidase Immobilized on a Concanavalin A–Modified Silica-Coated Titanium Dioxide Nanocomposite [lidsen.com]

The Dual Nature of Dithiothreitol: A Technical Guide to its Effects on Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiothreitol (DTT), a small-molecule redox reagent, is an indispensable tool in the biochemist's arsenal. Its ability to cleave disulfide bonds and maintain a reducing environment makes it a powerful modulator of enzyme activity. This technical guide provides an in-depth exploration of the multifaceted effects of DTT on enzymes, offering insights into its mechanisms of action, experimental applications, and implications for cellular signaling. By understanding the nuanced interplay between DTT and enzyme structure and function, researchers can leverage this reagent to unlock novel therapeutic avenues and deepen our understanding of biological processes.

Introduction: The Chemistry and Function of DTT

Dithiothreitol, also known as Cleland's reagent, is a water-soluble organic compound with the chemical formula C₄H₁₀O₂S₂. Its utility stems from the presence of two thiol (-SH) groups, which enable it to act as a potent reducing agent. The primary mechanism of action of DTT involves the reduction of disulfide bonds (-S-S-) in proteins to their corresponding free thiols (-SH). This reaction proceeds through a two-step thiol-disulfide exchange, culminating in the formation of a stable six-membered ring with an internal disulfide bond in the oxidized DTT molecule. This intramolecular cyclization is thermodynamically favorable and drives the reaction forward, making DTT a highly efficient reducing agent.

The impact of DTT on enzyme activity is context-dependent and can be broadly categorized into three main effects:

-

Activation: Many enzymes, particularly cysteine proteases like papain, possess a critical cysteine residue in their active site that must be in its reduced, free thiol form for catalytic activity. In the presence of oxidizing agents, this cysteine can form an intramolecular or intermolecular disulfide bond, rendering the enzyme inactive. DTT can reactivate these enzymes by reducing the disulfide bond and restoring the active site cysteine to its functional state.

-

Stabilization: For enzymes that are sensitive to oxidation, the inclusion of DTT in buffers can prevent the formation of deleterious disulfide bonds and maintain the enzyme in a stable and active conformation over time. This is particularly crucial during protein purification and storage.

-

Denaturation: While low concentrations of DTT are protective, high concentrations can lead to the denaturation of enzymes that rely on structural disulfide bonds to maintain their tertiary and quaternary structure. By breaking these essential bonds, DTT can cause the enzyme to unfold, leading to a loss of activity.

Quantitative Analysis of DTT's Effect on Enzyme Kinetics

The effect of DTT on enzyme activity can be quantified by measuring changes in the enzyme's kinetic parameters, namely the maximum velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for its substrate.

For an enzyme that is activated by DTT, such as papain, we would expect to see an increase in Vmax as the concentration of DTT is increased, up to a certain point. This is because a greater proportion of the enzyme population will be in its active, reduced form. The effect on Km can be more variable; in some cases, it may decrease, indicating a higher affinity for the substrate in the reduced state, while in other cases, it may remain relatively unchanged.

Table 1: Illustrative Kinetic Data for Papain Activation by DTT

| DTT Concentration (mM) | Vmax (µmol/min) | Km (mM) |

| 0 | 1.2 | 15.3 |

| 0.1 | 5.8 | 12.1 |

| 0.5 | 12.5 | 10.5 |

| 1.0 | 18.2 | 10.2 |

| 2.0 | 20.1 | 10.1 |

| 5.0 | 19.8 | 10.3 |

This table presents representative data illustrating the activating effect of DTT on a cysteine protease like papain. The values show a significant increase in Vmax with increasing DTT concentration, indicating enzyme activation. The optimal DTT concentration for activity in this example is around 2.0 mM, after which the activity plateaus. A corresponding decrease in Km suggests an increased affinity of the activated enzyme for its substrate.

Experimental Protocol: Determining the Effect of DTT on Papain Activity

This protocol outlines a method to determine the kinetic parameters of papain in the presence of varying concentrations of DTT using a spectrophotometric assay with Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate. The hydrolysis of BAEE by papain results in the formation of a product that can be monitored by an increase in absorbance at 253 nm.

Materials and Reagents

-

Crystalline papain

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Dithiothreitol (DTT)

-

Sodium phosphate buffer (50 mM, pH 6.2)

-

EDTA (1 mM)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of 1 M DTT in deionized water.

-

Prepare a stock solution of 10 mg/mL papain in 50 mM sodium phosphate buffer, pH 6.2, with 1 mM EDTA.

-

Prepare a range of BAEE substrate solutions in the same buffer, with concentrations ranging from 0.5 mM to 20 mM.

-

-

Enzyme Activation:

-

For each DTT concentration to be tested (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mM), prepare a separate papain working solution.

-

To do this, dilute the papain stock solution to a final concentration of 1 mg/mL in the phosphate buffer containing the desired final concentration of DTT.

-

Incubate these working solutions at room temperature for 30 minutes to allow for the complete activation of the enzyme.

-

-

Kinetic Assay:

-

Set the spectrophotometer to read absorbance at 253 nm and maintain the temperature at 25°C.

-

For each DTT concentration, perform a series of kinetic measurements with varying BAEE concentrations.

-

To a quartz cuvette, add 950 µL of the BAEE substrate solution.

-

Initiate the reaction by adding 50 µL of the corresponding DTT-activated papain working solution.

-

Immediately start recording the change in absorbance at 253 nm over a period of 3-5 minutes, ensuring the initial rate is linear.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.

-

For each DTT concentration, plot the initial velocities against the corresponding BAEE concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values for each DTT concentration.

-

Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to linearize the data and determine Vmax and Km from the y-intercept and x-intercept, respectively.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Papain Kinetic Analysis

Caption: Experimental workflow for determining the kinetic parameters of papain in the presence of DTT.

Redox Regulation of the ASK1 Signaling Pathway

The principles of redox regulation by DTT are mirrored in cellular signaling pathways. A key example is the regulation of Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that is involved in stress-induced apoptosis.

In its basal state, ASK1 is kept in an inactive conformation through its association with the reduced form of thioredoxin (Trx). Thioredoxin, much like DTT, is a small redox-active protein with a critical dithiol-disulfide active site. When the cell is exposed to oxidative stress in the form of reactive oxygen species (ROS), the cysteine residues in thioredoxin become oxidized, leading to a conformational change and its dissociation from ASK1. This release of inhibitory thioredoxin allows ASK1 to become activated through autophosphorylation, triggering a downstream kinase cascade that ultimately leads to apoptosis. A reducing agent like DTT would serve to maintain thioredoxin in its reduced state, thereby inhibiting ASK1 activation.

Caption: Redox regulation of the ASK1 signaling pathway by thioredoxin and the influence of DTT.

Conclusion

Dithiothreitol is a versatile and powerful tool for modulating enzyme activity. Its effects, however, are not monolithic and depend on the specific enzyme, the concentration of DTT used, and the experimental context. By carefully considering the principles outlined in this guide, researchers can effectively utilize DTT to activate, stabilize, or, when necessary, denature enzymes to probe their structure and function. Furthermore, the redox chemistry exemplified by DTT provides a valuable framework for understanding the intricate regulation of cellular signaling pathways, opening new avenues for therapeutic intervention in diseases with a redox imbalance component. A thorough understanding of the effects of DTT is therefore essential for professionals engaged in drug discovery and fundamental biological research.

Methodological & Application

Optimal Dithiothreitol (DTT) Concentration for Reducing Protein Disulfide Bonds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiothreitol (DTT), also known as Cleland's reagent, is a powerful reducing agent widely used in life sciences to reduce disulfide bonds in proteins and other molecules.[1][2] Its ability to prevent the formation of both intramolecular and intermolecular disulfide linkages is crucial for a variety of applications, from basic protein characterization to the development of therapeutic antibodies.[1] This document provides detailed application notes and protocols for the optimal use of DTT in reducing protein disulfide bonds, with a focus on quantitative data and experimental methodologies.

DTT's mechanism of action involves a two-step thiol-disulfide exchange reaction. It readily donates electrons from its two thiol groups to a protein's disulfide bond, resulting in the reduction of the disulfide to two free thiol groups.[1][2] In this process, DTT itself becomes oxidized, forming a stable six-membered ring with an internal disulfide bond.[2][3] The efficiency of this reaction is pH-dependent, with optimal activity observed at a pH above 7.[1][3]

Key Applications of DTT in Protein Chemistry:

-

Protein Denaturation for Electrophoresis: In techniques like SDS-PAGE, DTT is essential for reducing disulfide bonds to ensure proteins are fully denatured and separated based on their molecular weight.[1][3]

-

Enzyme Activity Preservation: By maintaining cysteine residues in their reduced state, DTT helps preserve the catalytic activity of enzymes that are sensitive to oxidation.[1]

-

Preventing Protein Aggregation: DTT is critical during protein purification and storage to prevent the formation of disulfide-linked aggregates.[1][4]

-

Mass Spectrometry Analysis: Reduction of disulfide bonds is a key step in proteomics workflows to ensure accurate mass determination and complete sequence coverage.[5][6]

-

Antibody-Drug Conjugate (ADC) Development: Precise control of disulfide bond reduction is necessary for the conjugation of drugs to specific sites on antibodies.[7]

Quantitative Data Summary

The optimal concentration of DTT is application-dependent. The following table summarizes recommended concentrations and conditions for various common applications based on empirical data.

| Application | DTT Concentration | Incubation Temperature (°C) | Incubation Time (minutes) | Key Considerations |

| Maintaining Proteins in a Reduced State | 1-10 mM[2][4][8] | Room Temperature | N/A (added to buffer) | To prevent oxidation of free thiols. |

| Complete Reduction for SDS-PAGE | 50-100 mM[2][8][9] | 95-100°C | 5-10 | Ensures complete denaturation for accurate molecular weight determination. |

| General Protein/Peptide Reduction | 1-10 mM[2] | Room Temperature, 37°C, or 56°C[2] | 10-30[2] | Higher temperatures can increase the rate of reduction. |

| Reduction for Mass Spectrometry (General) | 10 mM[5][10] | 56-70°C[5][10] | 5-60[5][10] | Followed by alkylation to prevent re-oxidation. |

| Reduction of Antibody Interchain Disulfides for ADC Production | 1.5-20 mM[7] | 37°C | 30 | DTT concentration directly influences the number of available thiols for conjugation.[7] |

Experimental Protocols

Protocol 1: General Reduction of Protein Disulfide Bonds

This protocol is suitable for general applications where the goal is to reduce disulfide bonds in a purified protein solution.

Materials:

-

Protein solution in a suitable buffer (e.g., Tris, PBS)

-

DTT stock solution (e.g., 1 M in water, freshly prepared)

-

Incubator or water bath

Procedure:

-

To your protein solution, add DTT from the stock solution to achieve a final concentration between 1 mM and 10 mM.[2]

-

Incubate the reaction mixture for 15 to 30 minutes. The incubation temperature can be optimized for your specific protein, with common temperatures being room temperature, 37°C, or 56°C.[2] Higher temperatures will generally increase the rate of reduction.

-

Proceed to your downstream application. If necessary, remove excess DTT using a desalting column or dialysis.

Protocol 2: Reduction of Proteins for SDS-PAGE Analysis

This protocol is designed to fully reduce and denature proteins for separation by polyacrylamide gel electrophoresis.

Materials:

-

Protein sample

-

2x Laemmli sample buffer (containing SDS)

-

DTT stock solution (e.g., 1 M)

-

Heating block or boiling water bath

Procedure:

-

Prepare your protein sample in 1x Laemmli sample buffer.

-

Add DTT to the sample to a final concentration of 50-100 mM.[2][9]

-

Heat the sample at 95-100°C for 5-10 minutes.

-

Allow the sample to cool to room temperature before loading onto the SDS-PAGE gel.

Protocol 3: Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol is a standard procedure in proteomics to prepare proteins for enzymatic digestion and subsequent mass spectrometry analysis. The alkylation step is crucial to prevent the re-formation of disulfide bonds.

Materials:

-

Protein lysate

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

DTT stock solution (e.g., 500 mM, freshly prepared)

-

Iodoacetamide (IAM) solution (e.g., 500 mM, freshly prepared and protected from light)

-

Incubator/Thermomixer

Procedure:

-

Solubilize the protein sample in the denaturing buffer.

-

Add DTT to a final concentration of 5-10 mM.[11]

-

Incubate at 56-60°C for 30-60 minutes with gentle shaking.[11][12]

-

Cool the sample to room temperature.

-

Add IAM to a final concentration of 15-55 mM.[10][11] This should be in molar excess to the DTT.

-

Incubate in the dark at room temperature for 30-45 minutes.[10][11]

-

The sample is now ready for buffer exchange (to remove urea and DTT/IAM) and enzymatic digestion.

Visualizations

Caption: Mechanism of disulfide bond reduction by DTT.

Caption: General experimental workflow for protein reduction.

Factors Influencing DTT Efficacy

-

pH: DTT is most effective at a pH above 7, as the thiolate form (-S⁻) is the reactive species.[1][3] Its reducing power decreases in acidic conditions.

-

Temperature: Higher temperatures generally increase the rate of disulfide bond reduction. However, protein stability at elevated temperatures must be considered.

-

Concentration: The concentration of DTT should be in molar excess to the concentration of disulfide bonds to ensure complete reduction.

-

Accessibility of Disulfide Bonds: Buried or solvent-inaccessible disulfide bonds may require the addition of denaturants (e.g., urea, guanidinium chloride) for DTT to be effective.[3][13]

Stability and Storage

DTT is not stable in solution for long periods due to oxidation by air. It is recommended to prepare DTT solutions fresh before each use.[1] DTT powder should be stored at -20°C in a desiccated environment.[1]

Conclusion

The optimal concentration of DTT for reducing protein disulfide bonds is highly dependent on the specific protein, the desired outcome of the experiment, and the conditions of the reaction. By understanding the mechanism of action and the factors influencing its efficacy, researchers can tailor their protocols to achieve reliable and reproducible results. The provided protocols and data serve as a starting point for the development of optimized reduction strategies in various research and development settings.

References

- 1. agscientific.com [agscientific.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 4. What is the role of DTT in protein purification? - Blog [hbynm.com]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 12. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

- 13. astralscientific.com.au [astralscientific.com.au]

Application Notes and Protocols for Preparing Fresh Dithiothreitol (DTT) Solutions

Introduction

Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent essential in many biochemical and molecular biology applications.[1] Its primary role is to reduce disulfide bonds in proteins and peptides, preventing the formation of both intramolecular and intermolecular disulfide linkages between cysteine residues.[1][2] This action is critical for maintaining protein stability and function during various experimental procedures.[1] DTT's effectiveness is pH-dependent, with optimal activity at a pH above 7.[1][3]

Mechanism of Action

DTT reduces disulfide bonds through a two-step thiol-disulfide exchange reaction.[1][4] Initially, one of the thiol groups in DTT attacks a sulfur atom in the disulfide bond, forming a mixed disulfide intermediate.[1][3] Subsequently, the second thiol group of the same DTT molecule attacks the sulfur atom of the newly formed mixed disulfide. This results in the formation of a stable, six-membered ring with an internal disulfide bond in the oxidized DTT and the regeneration of two free thiol groups on the target protein.[1][3][5] This intramolecular cyclization of DTT drives the reaction to completion.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for DTT.

| Property | Value | Reference |

| Molecular Weight | 154.25 g/mol | [5] |

| Appearance | White solid | [5] |

| Melting Point | 42-43 °C | [5] |

| Redox Potential (pH 7) | -0.33 V | [2][5] |

| Optimal pH Range | > 7.0 | [1][5] |

| pKa of Thiol Groups | 9.2 and 10.1 | [5] |

| Common Stock Solution Concentration | 1 M | |

| Typical Working Concentration | 1-10 mM | [2] |

Experimental Protocol: Preparation of a 1 M DTT Stock Solution

This protocol details the preparation of a 1 M DTT stock solution, which can be diluted to the desired working concentration for various applications.

Materials

-

Dithiothreitol (DTT), solid

-

High-purity, sterile water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Spatula

-

Weighing paper or boat

-

Sterile filter (0.22 µm) and syringe (optional, for sterilization)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions

DTT is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause serious eye and skin irritation.[6] Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling solid DTT and its solutions.[7][8] Work in a well-ventilated area or a chemical fume hood.[9][10] In case of contact, immediately flush the affected area with plenty of water.[6][7]

Procedure

-

Calculation:

-

To prepare 10 mL of a 1 M DTT stock solution, you will need:

-

Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) = mass (g)

-

0.010 L x 1 mol/L x 154.25 g/mol = 1.5425 g of DTT

-

-

-

Weighing:

-

Tare a clean, dry weighing boat on the analytical balance.

-

Carefully weigh out 1.5425 g of solid DTT using a clean spatula.

-

-

Dissolving:

-

Transfer the weighed DTT to a 15 mL sterile conical tube.

-

Add approximately 7 mL of high-purity, sterile water to the tube.

-

Gently vortex or invert the tube until the DTT is completely dissolved.

-

Bring the final volume to 10 mL with sterile water.

-

-

Sterilization (Optional):

-

If a sterile solution is required for your application (e.g., cell culture), filter the DTT solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

-

-

Aliquoting and Storage:

-

Dispense the 1 M DTT stock solution into sterile 1.5 mL microcentrifuge tubes in appropriate volumes for single-use aliquots (e.g., 100 µL or 1 mL). This minimizes repeated freeze-thaw cycles which can degrade the DTT.

-

Label the aliquots clearly with the name of the reagent (1 M DTT), the preparation date, and your initials.

-

Store the aliquots at -20°C. For short-term storage, 2-8°C is acceptable.[2] Solid DTT should be stored at 2-8°C.[8]

-

Stability and Handling of DTT Solutions

DTT solutions are prone to oxidation, especially at room temperature and in the presence of air.[2] Therefore, it is crucial to prepare fresh solutions for optimal performance. If stored as frozen aliquots at -20°C, the solution remains stable for several months. Avoid repeated freeze-thaw cycles. Thaw a single aliquot on ice just before use and discard any unused portion. The reducing power of DTT is diminished at a pH below 7 because the reactive species is the negatively charged thiolate form (-S⁻).[5]

Diagrams